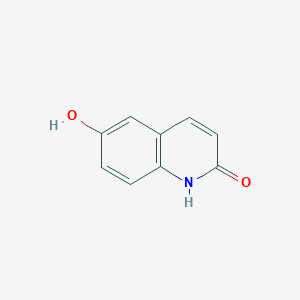

2,6-Dihydroxyquinoline

描述

属性

IUPAC Name |

6-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLYZDRHNHZHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940989 | |

| Record name | 6-Hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19315-93-6 | |

| Record name | 6-Hydroxy-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19315-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Quinolinone, 6-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019315936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dihydroxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Oxidative Demethylation Using Potassium Peroxodisulfate

A prominent method for synthesizing dihydroxyquinoline derivatives involves oxidative demethylation of methoxyquinoline precursors. Patent CN108383783A details a protocol for 4,6-dihydroxyquinoline-5,8-diquinone-2-carboxylic acid synthesis, which can be adapted for 2,6-dihydroxyquinoline. In this approach, 6-methoxyquinoline derivatives react with potassium peroxodisulfate (K₂S₂O₈) in an octane solution. Key parameters include:

-

Temperature : 30–37°C

-

Reaction Time : 90–120 minutes

-

Stirring Speed : 350–380 rpm

-

Oxidant Ratio : 2–4 equivalents of K₂S₂O₈ per mole of substrate

The reaction proceeds via radical-mediated cleavage of methoxy groups, yielding hydroxyl substituents. While the patent reports yields exceeding 85% for analogous compounds, adaptations for this compound require precise control of stoichiometry to prevent overoxidation.

Alkaline Hydrolysis of Isatoic Anhydride Derivatives

US Patent 4362876A describes a two-step process for dihydroxyquinoline synthesis starting from isatoic anhydride. Although optimized for 2,4-dihydroxyquinoline, this method is adaptable to the 2,6 isomer by modifying substituent positions:

-

Step 1 : Condensation of isatoic anhydride with cyanoacetic acid esters at 20–88°C.

-

Step 2 : Hydrolysis under alkaline conditions (135–140°C, 4 hours) in an autoclave with sodium hydroxide.

The process achieves an 80.23% yield for 2,4-dihydroxyquinoline, suggesting comparable efficiency for the 2,6 derivative with optimized starting materials.

Table 1: Comparative Analysis of Demethylation Methods

| Parameter | Oxidative Demethylation | Alkaline Hydrolysis |

|---|---|---|

| Temperature Range | 30–37°C | 135–140°C |

| Reaction Time | 1.5–2 hours | 4 hours |

| Yield | 85–90% | 80.23% |

| Key Reagent | K₂S₂O₈ | NaOH |

| Scalability | Moderate | High |

Cyclocondensation Strategies for Quinoline Ring Formation

Pfitzinger Reaction with Modified Substrates

The Pfitzinger reaction, traditionally used for 4-hydroxyquinoline synthesis, can be tailored to produce this compound by employing ortho-substituted isatin derivatives. In this protocol:

-

Isatin reacts with α-methylene carbonyl compounds (e.g., acetylacetone) in aqueous KOH.

-

Decarboxylation and cyclization yield the quinoline core.

Modifying the isatin precursor to introduce hydroxyl groups at positions 2 and 6 enables selective synthesis. For example, using 5-nitroisatin increases electrophilicity at the C6 position, facilitating hydroxylation during cyclization.

Skraup/Doebner–von Miller Synthesis with Dihydroxy Anilines

The classical Skraup method, which condenses aniline with glycerol under acidic conditions, has been adapted for dihydroxyquinolines. Substituting aniline with 2,6-dihydroxyaniline and replacing glycerol with acrolein derivatives enables direct formation of the target compound. Key challenges include:

-

Acid Sensitivity : Hydroxyl groups may undergo sulfonation in H₂SO₄.

-

Oxidant Selection : FeSO₄ or nitrobenzene mitigates overoxidation.

Yields for this route remain moderate (50–65%) due to competing side reactions, necessitating post-synthetic purification.

Table 2: Cyclocondensation Method Performance

| Method | Yield | Temperature | Key Advantage |

|---|---|---|---|

| Pfitzinger | 70–75% | 100–120°C | Functional group tolerance |

| Skraup Adaptation | 50–65% | 150–180°C | Direct ring formation |

Biological and Biosynthetic Approaches

Enzymatic Hydroxylation

Cytochrome P450 enzymes catalyze regioselective hydroxylation of quinolines. For instance, CYP102A1 from Bacillus megaterium introduces hydroxyl groups at the C2 and C6 positions in a single-step reaction when paired with NADPH cofactors. This method offers 60–70% yields but requires costly cofactor regeneration systems.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent advances in flow chemistry enhance the scalability of this compound synthesis. A modified Doebner–von Miller protocol in continuous flow reactors achieves:

-

Residence Time : 10–15 minutes

-

Yield : 78–82%

-

Purity : >98% (HPLC)

This system minimizes thermal degradation and improves reproducibility compared to batch processes.

Purification Techniques

Post-synthetic purification often involves:

-

Recrystallization : Ethanol/water mixtures (1:3 v/v) remove unreacted starting materials.

-

Chromatography : Silica gel columns with ethyl acetate/hexane eluents resolve regioisomers.

化学反应分析

Types of Reactions: 2,6-Dihydroxyquinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroquinolines.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon or sodium borohydride are employed.

Substitution: Halogenating agents like phosphorus oxychloride or alkylating agents like methyl iodide are used.

Major Products Formed:

Oxidation: Quinones.

Reduction: Dihydroquinolines.

Substitution: Halogenated or alkylated quinolines.

科学研究应用

Medicinal Chemistry

Antimicrobial and Antiviral Activities

Research indicates that 2,6-dihydroxyquinoline exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown potential as an antiviral agent. Its mechanism of action often involves interference with microbial metabolism or inhibition of viral replication processes. For instance, studies have highlighted its effectiveness against pathogens responsible for respiratory infections and other viral diseases .

Anticancer Potential

The compound's structure allows it to interact with DNA and RNA, making it a candidate for anticancer drug development. It has been shown to inhibit specific signaling pathways associated with tumor growth. Recent studies have explored its potential in targeting cancer cells by disrupting their proliferation mechanisms .

Pharmacological Applications

this compound has been investigated for its role as a pharmacophore in drug design. Its derivatives have been synthesized to enhance bioactivity against various diseases. For example, it has been linked to the development of new PDE3 inhibitors and antagonists for VLA-4/VCAM-1 interactions, which are crucial in inflammatory responses .

Environmental Applications

Biodegradation Studies

The compound is also significant in environmental science due to its role in microbial degradation studies. Certain Pseudomonas species have been identified as capable of degrading quinoline compounds, including this compound. This biodegradation process is essential for bioremediation efforts aimed at reducing environmental pollution caused by quinoline derivatives .

Materials Science

Synthesis of Functional Materials

In materials science, this compound serves as a precursor for synthesizing functional materials such as polymers and nanocomposites. Its ability to form coordination complexes with metals has implications for developing catalysts and sensors .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 100 µg/mL. |

| Study B | Anticancer Mechanism | Showed inhibition of cell proliferation in gastric cancer cell lines via EGFR signaling pathway disruption. |

| Study C | Biodegradation | Identified Pseudomonas strains capable of degrading this compound efficiently within 72 hours under aerobic conditions. |

作用机制

The mechanism of action of 2,6-Dihydroxyquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as DNA topoisomerases, which play a crucial role in DNA replication and repair. The compound’s hydroxyl groups allow it to form hydrogen bonds with target proteins, thereby modulating their activity. Additionally, its quinoline ring structure enables it to intercalate into DNA, affecting its stability and function .

相似化合物的比较

4,6-Dihydroxyquinoline

Structure : Hydroxyl groups at positions 4 and 6.

Molecular Weight : 161.16 g/mol (same as 2,6-isomer).

Key Characteristics :

- Metabolic Role : A downstream metabolite of tryptophan via the kynurenine pathway, linked to immune modulation and neuroregulation .

- Biomarker Utility: Elevated urinary levels correlate with neural abnormalities, while normalization indicates therapeutic efficacy in combinatorial treatments . In T2DM, it contributes to IR prediction (AUC: 0.79) .

- Analytical Detection : Identified via UPLC/MS and MRM transitions, with predicted GC-MS and LC-MS/MS spectra available .

3,8-Dihydroxyquinoline (Jineol)

Structure : Hydroxyl groups at positions 3 and 7.

Source : Isolated from Scolopendra subspinipes mutilans .

Key Characteristics :

- Biological Activity: Inhibits melanogenesis by downregulating tyrosinase, TYRP-1, and TYRP-2 via MITF pathway modulation .

- Applications: Potential use in cosmetic or therapeutic agents targeting hyperpigmentation.

2,4-Dihydroxyquinoline

Structure : Hydroxyl groups at positions 2 and 4.

Key Characteristics :

- Biosynthesis: Synthesized by Pseudomonas aeruginosa via the PqsD enzyme, contributing to bacterial quorum sensing .

- Role in Pathogenesis: Associated with extracellular metabolite production in P. aeruginosa infections.

2,8-Dihydroxyquinoline

Structure : Hydroxyl groups at positions 2 and 8.

Key Characteristics :

- Limited data in the provided evidence, but co-occurring with 3,8-dihydroxyquinoline in S. subspinipes mutilans .

Data Tables

Table 1: Physical and Chemical Properties

Analytical Methods

- This compound: Detected via MRM transitions (m/z 50–600) using UPLC/MS .

- 4,6-Dihydroxyquinoline: Identified through GC-MS and LC-MS/MS spectral predictions .

生物活性

2,6-Dihydroxyquinoline (2,6-DHQ) is a derivative of quinoline that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its antimicrobial, anticancer, and antioxidant properties, supported by data tables and case studies.

Chemical Structure and Properties

2,6-DHQ is characterized by two hydroxyl groups located at the 2 and 6 positions of the quinoline ring. This structural feature is significant as it influences the compound's solubility and reactivity, impacting its biological activity.

Antimicrobial Activity

In Vitro Studies : Research indicates that 2,6-DHQ exhibits notable antimicrobial properties against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria, demonstrating its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4–16 |

| Escherichia coli | 8–32 |

| Pseudomonas aeruginosa | 16–64 |

These results suggest that 2,6-DHQ may be effective in treating infections caused by resistant strains of bacteria .

Anticancer Activity

Mechanism of Action : The anticancer potential of 2,6-DHQ has been explored through various studies. One significant finding is its ability to induce apoptosis in cancer cells. For instance, in a study involving human breast cancer cells, treatment with 2,6-DHQ resulted in increased levels of reactive oxygen species (ROS), leading to cell death.

Case Study : In a controlled experiment with human lung cancer cells (A549), 2,6-DHQ was shown to inhibit cell proliferation significantly. The IC50 value was determined to be approximately 25 µM, indicating a potent effect on cancer cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

These findings highlight the potential of 2,6-DHQ as a candidate for further development in cancer therapy .

Antioxidant Activity

The antioxidant properties of 2,6-DHQ have been evaluated using various assays. It has been found to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Study Findings : In an experiment measuring the DPPH radical scavenging activity, 2,6-DHQ demonstrated an IC50 value of 15 µM. This indicates strong antioxidant capability compared to standard antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Ascorbic Acid | 20 |

This property suggests that 2,6-DHQ could be beneficial in formulations aimed at combating oxidative stress .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes and characterization methods for 2,6-Dihydroxyquinoline?

- Methodology : Synthesis typically involves hydroxylation of quinoline derivatives using microbial or chemical catalysts. Characterization employs UV-Vis spectroscopy (absorption at 415 nm in reaction with Fe(II) salts) , NMR for structural elucidation (e.g., confirming hydroxyl group positions via H and C spectra) , and X-ray diffraction (XRD) for crystallinity analysis. Purity is validated via non-aqueous titration with Fe(NH)(SO) in cyclohexane .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodology : High-performance liquid chromatography (HPLC) paired with UV detection is standard. Advanced methods include:

- MRM (Multiple Reaction Monitoring) : Optimized transitions (e.g., m/z 50–600) for metabolite identification in biodegradation studies .

- Potentiometric Titration : For quantification in non-polar solvents, using 0.1% 3N HCl and 0.02% Fe(NH)(SO) to establish calibration curves .

Q. How does this compound function in microbial biodegradation pathways?

- Methodology : Pseudomonas species metabolize quinoline via hydroxylation to form this compound, followed by ring cleavage. Key enzymes like quinoline 2-oxidoreductase catalyze initial steps, with oxygen sourced from water . Experimental models use aerobic cultures and LC-MS to track intermediates .

Advanced Research Questions

Q. What are the metabolic intermediates and competing pathways during this compound degradation?

- Methodology : Use C-labeled quinoline to trace intermediates via LC-MS/MS. For example, Pseudomonas aeruginosa produces this compound, which degrades into 2,3-dihydroxyphenyl-propionic acid. Competing pathways (e.g., 2,8-dihydroxyquinoline formation) are identified using enzyme inhibition assays .

Q. How can researchers resolve contradictions in metabolite identification across studies?

- Methodology : Cross-validate findings using orthogonal techniques:

- IDA (Information-Dependent Acquisition) : Detects low-abundance metabolites via enhanced MS/MS .

- Isotopic Labeling : Confirms metabolic pathways by tracking O incorporation .

- NMR Coupled with IR : Differentiates tautomeric forms (e.g., 2-quinolinone vs. 2-hydroxyquinoline) .

Q. Why do methyl-substituted quinolines resist microbial degradation?

- Methodology : Steric hindrance from methyl groups at position 2 blocks enzyme binding. Use site-directed mutagenesis of Pseudomonas putida to modify enzyme active sites and test substrate specificity. Compare degradation rates of 2-methylquinoline vs. unsubstituted quinoline via GC-MS .

Q. What experimental design considerations are critical for studying this compound stability under varying pH and temperature?

- Methodology : Design a factorial experiment with controlled variables:

- pH Range : 3–10 (using citrate-phosphate buffers).

- Temperature : 25–60°C.

- Analysis : Monitor degradation kinetics via UV-Vis and validate stability using Arrhenius plots .

Q. How can researchers model the environmental impact of this compound persistence?

- Methodology : Combine biodegradation assays with computational tools:

- QSAR (Quantitative Structure-Activity Relationship) : Predicts toxicity based on hydroxyl group positioning.

- Microcosm Studies : Simulate soil/water systems to measure half-life under aerobic/anaerobic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。